molecular formula C13H12Cl2FN B1486933 (3-Chloro-5-fluorophenyl)(phenyl)methanamine hydrochloride CAS No. 2206609-06-3

(3-Chloro-5-fluorophenyl)(phenyl)methanamine hydrochloride

Cat. No.: B1486933
CAS No.: 2206609-06-3
M. Wt: 272.14 g/mol
InChI Key: LTMKKJVIMHIEEV-UHFFFAOYSA-N
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Description

(3-Chloro-5-fluorophenyl)(phenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C₁₃H₁₁ClFN·HCl and a molecular weight of 272.15 g/mol

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN.ClH/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMKKJVIMHIEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-fluorophenyl)(phenyl)methanamine hydrochloride typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with phenylmethylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

(3-Chloro-5-fluorophenyl)(phenyl)methanamine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain different amine derivatives.

  • Substitution: Substitution reactions at the aromatic ring can lead to the formation of various substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Different amine derivatives.

  • Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of (3-Chloro-5-fluorophenyl)(phenyl)methanamine hydrochloride exhibit promising anticancer properties. For instance, studies on structurally similar compounds have shown their efficacy against various cancer cell lines, including breast and lung cancers. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation, particularly its role in modulating pathways associated with tumor growth and metastasis .

Neuropharmacology
The compound has also been examined for its potential neuropharmacological effects. Preliminary studies suggest that it may interact with neurotransmitter systems, which could be beneficial in treating neurological disorders. Its structural similarities to known psychoactive compounds raise interest in its use as a potential therapeutic agent for conditions like depression and anxiety .

Synthesis and Structure-Activity Relationships (SAR)

Understanding the synthesis pathways and structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Various synthetic routes have been explored, including:

  • Fluorination Techniques : The introduction of fluorine atoms enhances the lipophilicity and biological activity of the compound.
  • Amine Modifications : Altering the amine groups can significantly affect the binding affinity to biological targets, providing insights into optimizing drug design .

Table 1: Synthetic Routes and Yields

Synthetic RouteKey StepsYield (%)
Fluorination of phenyl ringUse of Deoxo-Fluor®70%
Amine alkylationReaction with sodium hydride65%
Coupling with carboxylic acidsEDCI coupling conditions55%

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1: Antitumor Activity
    A study evaluated the compound's effects on human breast cancer cells, demonstrating a significant reduction in cell viability at nanomolar concentrations. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .
  • Case Study 2: Neuroprotective Effects
    In vitro experiments showed that the compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease therapies .

Mechanism of Action

The mechanism by which (3-Chloro-5-fluorophenyl)(phenyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

(3-Chloro-5-fluorophenyl)(phenyl)methanamine hydrochloride: can be compared with other similar compounds, such as:

  • (3-Chloro-2-fluorophenyl)methanamine

  • (5-Chloro-2-fluorophenyl)(phenyl)methanamine hydrochloride

These compounds share structural similarities but differ in the position of the chlorine and fluorine atoms on the aromatic ring, which can lead to variations in their chemical properties and biological activities.

Biological Activity

(3-Chloro-5-fluorophenyl)(phenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of halogen substituents, specifically chlorine and fluorine, can significantly influence the compound's pharmacological properties, making it a candidate for various therapeutic applications.

Structural Characteristics

The compound features a biphenyl structure with a methanamine group, which enhances its interaction with biological targets. The halogen atoms contribute to its lipophilicity and electronic properties, affecting its binding affinity to enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial and fungal strains. For example, derivatives containing halogen substitutions often exhibit enhanced antibacterial activity due to their ability to disrupt microbial cell membranes .
  • Antioxidant Activity : Compounds with similar structures frequently demonstrate the ability to scavenge free radicals, which is crucial for their potential as therapeutic agents against oxidative stress-related diseases .
  • Pharmacological Effects : The unique arrangement of halogen atoms can enhance interactions with biological targets, making such compounds candidates for drug development. For instance, fluorinated compounds are known to increase metabolic stability and bioavailability .

The mechanism of action for this compound involves its interaction with specific molecular targets. The halogen substituents can enhance binding affinity to certain enzymes or receptors, influencing various biochemical pathways. This specificity is crucial for targeted applications in drug design .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : A study on pyrrolidine derivatives demonstrated that halogenated compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of chlorine or fluorine was linked to increased potency .
  • Structure-Activity Relationship (SAR) : Research on trifluoromethyl-containing drugs showed that the inclusion of fluorine in the para-position of phenolic rings increased potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs . This highlights the importance of halogen positioning in enhancing biological activity.
  • Fluorine in Medicinal Chemistry : A review emphasized the role of fluorine substitution in improving drug efficacy and metabolic stability. Compounds with fluorine were shown to have reduced metabolism and enhanced therapeutic effects .

Comparative Analysis

The following table summarizes key structural features and biological activities of this compound compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
(3-Chloro-5-fluorophenyl)(phenyl)methanamine HClChloro and fluoro substitutionsAntimicrobial, antioxidant
(3-Chloro-4-fluorophenyl)(4-fluorophenyl)methanolSimilar halogen substitutionsAntimicrobial, enhanced binding
(3-Chloro-5-fluorophenol)Single phenolic ring with halogensAntioxidant, potential drug candidate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Chloro-5-fluorophenyl)(phenyl)methanamine hydrochloride
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